molecular formula C9H9NO2 B11919873 7-methoxy-1H-indol-4-ol

7-methoxy-1H-indol-4-ol

Cat. No.: B11919873
M. Wt: 163.17 g/mol
InChI Key: YSUMPWFXYLNNSR-UHFFFAOYSA-N
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Description

7-Methoxy-1H-indol-4-ol is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their wide range of biological activities, making them crucial in medicinal chemistry and drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-1H-indol-4-ol typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For this compound, the starting materials would include a methoxy-substituted phenylhydrazine and an appropriate carbonyl compound.

Industrial Production Methods: Industrial production of indole derivatives often employs large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-1H-indol-4-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: Commonly involves the replacement of hydrogen atoms with other substituents.

Common Reagents and Conditions:

Major Products Formed: The products formed depend on the specific reaction and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogen atoms into the indole ring .

Scientific Research Applications

7-Methoxy-1H-indol-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-methoxy-1H-indol-4-ol involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, influencing biological processes. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Uniqueness: 7-Methoxy-1H-indol-4-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The methoxy group at the 7-position can affect the compound’s electronic properties and interactions with biological targets .

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

7-methoxy-1H-indol-4-ol

InChI

InChI=1S/C9H9NO2/c1-12-8-3-2-7(11)6-4-5-10-9(6)8/h2-5,10-11H,1H3

InChI Key

YSUMPWFXYLNNSR-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)O)C=CN2

Origin of Product

United States

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